N-lauroyl-1-deoxysphingosine (M18

Übersicht

Beschreibung

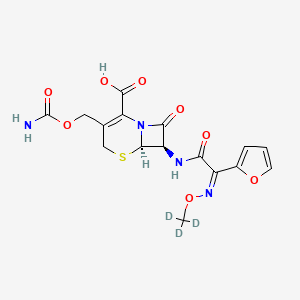

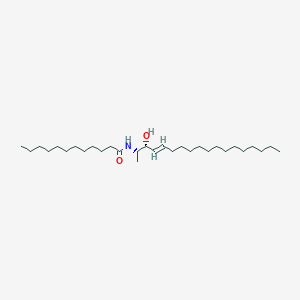

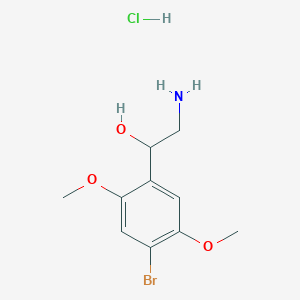

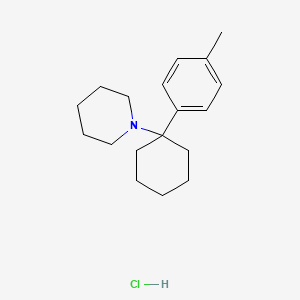

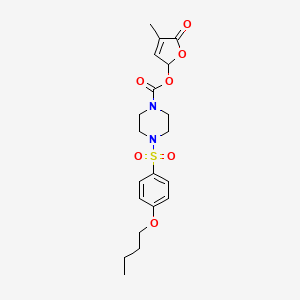

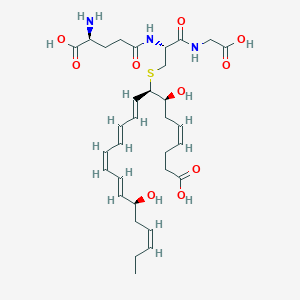

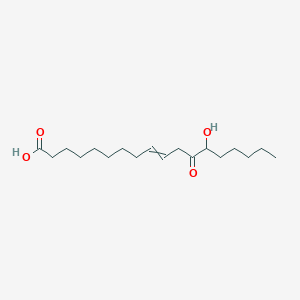

N-lauroyl-1-deoxysphingosine, also known as N-C12-deoxysphingosine, is a medium-chain atypical ceramide containing a 1-deoxysphingosine (m18:1/12:0) backbone . It has a molecular formula of C30H59NO2 .

Molecular Structure Analysis

The molecular structure of N-lauroyl-1-deoxysphingosine consists of a 1-deoxysphingosine backbone . The exact mass is 465.455 .Physical and Chemical Properties Analysis

N-lauroyl-1-deoxysphingosine is not hygroscopic and is not light sensitive . The percent composition is C 77.36%, H 12.77%, N 3.01%, O 6.87% .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Metabolic Pathways

N-lauroyl-1-deoxysphingosine, a variant of 1-deoxysphingolipids (1-deoxySLs), is part of a group formed by an alternate substrate usage of serine-palmitoyltransferase. These compounds are missing the C1-OH group found in standard sphingolipids. Elevated levels of 1-deoxySLs are linked with inherited neuropathy (HSAN1) and type 2 diabetes, possibly contributing to β cell failure and diabetic sensory neuropathy. Interestingly, native 1-deoxySLs like N-lauroyl-1-deoxysphingosine have been identified to possess a carbon-carbon double bond at the Δ14 position, different from canonical sphingolipids, hinting at distinct metabolic pathways (Steiner et al., 2016).

Role in Lipid Peroxidation and DNA Damage

Malondialdehyde, a product of lipid peroxidation, forms adducts with DNA, including deoxyguanosine and deoxyadenosine. These adducts are associated with mutagenic and carcinogenic properties, and their formation is a significant consideration in the context of N-lauroyl-1-deoxysphingosine due to its potential involvement in lipid peroxidation processes (Marnett, 1999).

Bacteriocin Production in Brevibacterium

N-lauroyl-1-deoxysphingosine (M18) has been studied in the context of bacteriocin production, specifically in Brevibacterium linens M18, a bacterium involved in red smear cheese production. The bacteriocin produced, Linocin M18, demonstrates the potential use of N-lauroyl-1-deoxysphingosine in food preservation and microbial control (Valdés-Stauber & Scherer, 1996).

Applications in Cancer Immunotherapy

In the field of cancer immunotherapy, the role of compounds similar to N-lauroyl-1-deoxysphingosine has been explored. Toll-like receptor agonists, encapsulated in nanoparticles, have been found effective in altering the macrophage environment in tumor sites, suggesting that similar lipid-based compounds might have potential applications in this domain (Rodell et al., 2018).

Enzyme Function and Lipid A Acylation

N-lauroyl-1-deoxysphingosine may be implicated in the acylation of lipid A, a component of the bacterial outer membrane, as seen in studies involving Escherichia coli. Understanding its role in lipid A acylation could provide insights into bacterial resistance and pathogenicity mechanisms (Clementz et al., 1996).

Implications in Gender Differences in Sphingolipidome

The enzyme FADS3, essential for forming Δ14Z double bonds in long-chain bases like those found in N-lauroyl-1-deoxysphingosine, has been linked to gender differences in the human plasma sphingolipidome. This indicates potential gender-specific metabolic pathways and effects of such compounds (Karsai et al., 2019).

Electrocatalytic Detection Applications

Another application of compounds similar to N-lauroyl-1-deoxysphingosine is in the electrocatalytic detection of viral DNA. This involves the use of modified nucleic acids, indicating potential roles in biosensing and diagnostics (Patolsky et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBKHCRYODUEU-WDLVWQCFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

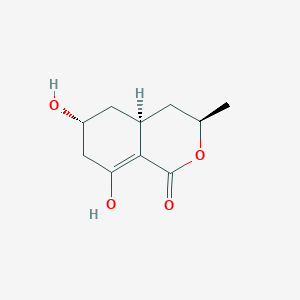

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)